molecular formula C17H19ClFN3O3 B602684 Ciprofloxacin-d8, Hydrochloride CAS No. 1216659-54-9

Ciprofloxacin-d8, Hydrochloride

Cat. No.: B602684
CAS No.: 1216659-54-9
M. Wt: 375.8 g/mol
InChI Key: DIOIOSKKIYDRIQ-JCYLEXHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ciprofloxacin-d8 (hydrochloride) is a deuterated form of ciprofloxacin, a second-generation fluoroquinolone antibiotic. The deuterium atoms replace hydrogen atoms in the piperazine ring, which helps in the study of pharmacokinetics and metabolic pathways. This compound is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify ciprofloxacin levels in various samples .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ciprofloxacin-d8 (hydrochloride) involves the incorporation of deuterium atoms into the piperazine ring of ciprofloxacin. The process typically starts with the synthesis of deuterated piperazine, followed by its reaction with other intermediates to form the final product. The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of Ciprofloxacin-d8 (hydrochloride) follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The final product is usually obtained in the form of a hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions: Ciprofloxacin-d8 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The fluorine atom in the quinolone ring can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Analytical Applications

Internal Standard for Quantification
Ciprofloxacin-d8 hydrochloride serves as an internal standard in various analytical techniques. Its deuterated nature allows for accurate quantification of ciprofloxacin in complex matrices. The following methods are commonly employed:

  • Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) : This method is frequently used to determine ciprofloxacin levels in environmental samples such as groundwater and wastewater. The presence of ciprofloxacin-d8 enhances the sensitivity and specificity of the analysis due to its distinct mass shift (M+8) compared to the non-deuterated form .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique is utilized for analyzing hospital wastewater and biological samples like chicken feces. The use of ciprofloxacin-d8 as an internal standard improves the accuracy of quantifying ciprofloxacin concentrations, critical for assessing environmental contamination and pharmacokinetic studies .

Therapeutic Research

Evaluation of Efficacy
Ciprofloxacin-d8 has been incorporated into various therapeutic studies to evaluate the efficacy of ciprofloxacin formulations. For example, a study investigated liposome-encapsulated ciprofloxacin for treating infections caused by Coxiella burnetii. In this study, ciprofloxacin-d8 was used as an internal standard to measure drug concentrations in lung tissues, demonstrating improved therapeutic outcomes compared to traditional oral administration .

Cancer Research
Recent investigations have also explored the potential anticancer properties of ciprofloxacin. Studies indicate that ciprofloxacin can induce apoptosis in various cancer cell lines, including those from transitional cell carcinoma of the bladder. The use of ciprofloxacin-d8 allows researchers to accurately assess drug concentrations necessary for achieving therapeutic effects without interference from other compounds .

Pharmacokinetic Studies

Ciprofloxacin-d8 hydrochloride plays a significant role in pharmacokinetic studies that assess how drugs are absorbed, distributed, metabolized, and excreted in biological systems. It provides a reliable reference point for determining the pharmacokinetic parameters of ciprofloxacin.

  • Bioavailability Studies : By using ciprofloxacin-d8 as an internal standard, researchers can accurately measure the bioavailability of different formulations of ciprofloxacin. This is particularly important when comparing intravenous versus oral administration routes .
  • Toxicological Assessments : Ciprofloxacin-d8 is also utilized in toxicological studies to evaluate potential side effects and hepatotoxicity associated with fluoroquinolone antibiotics. Its distinct mass profile aids in differentiating between drug-related effects and background noise from other metabolites .

Summary Table: Applications of Ciprofloxacin-d8 Hydrochloride

Application AreaMethodologyPurpose
Analytical ChemistryUHPLC-MS/MSQuantification in environmental samples
LC-MSAnalysis in biological matrices
Therapeutic ResearchLiposome Encapsulation StudiesEvaluate efficacy against specific pathogens
Cancer Cell Line StudiesInvestigate anticancer properties
PharmacokineticsBioavailability StudiesMeasure absorption and distribution
Toxicological AssessmentsEvaluate safety and side effects

Mechanism of Action

Ciprofloxacin-d8 (hydrochloride) exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, thereby inhibiting DNA replication and leading to bacterial cell death. The deuterium atoms do not alter the mechanism of action but help in tracking the compound in metabolic studies .

Comparison with Similar Compounds

    Ciprofloxacin: The non-deuterated form of Ciprofloxacin-d8 (hydrochloride).

    Ofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.

    Levofloxacin: A third-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.

Comparison: Ciprofloxacin-d8 (hydrochloride) is unique due to the presence of deuterium atoms, which makes it an ideal internal standard for analytical studies. Unlike its non-deuterated counterparts, it provides more accurate and reliable results in mass spectrometry. Additionally, the deuterated form helps in studying the pharmacokinetics and metabolic pathways without altering the biological activity of the parent compound .

Biological Activity

Ciprofloxacin-d8 hydrochloride is a deuterated derivative of ciprofloxacin, a widely used fluoroquinolone antibiotic. This compound exhibits significant biological activity against a broad spectrum of bacterial pathogens, making it a valuable tool in both clinical and research settings. This article explores the biological activity of ciprofloxacin-d8 hydrochloride, including its mechanism of action, pharmacokinetics, and relevant case studies.

Ciprofloxacin-d8 hydrochloride functions primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. This inhibition prevents the supercoiling of DNA, ultimately leading to bacterial cell death. The binding affinity of ciprofloxacin-d8 for bacterial DNA gyrase is significantly higher than that for mammalian counterparts, which contributes to its selective toxicity against bacteria .

Pharmacokinetics

The pharmacokinetic profile of ciprofloxacin-d8 hydrochloride is similar to that of its parent compound, ciprofloxacin. Key pharmacokinetic parameters include:

ParameterValue
Bioavailability 70-80% (oral)
Volume of Distribution 2.00-3.04 L/kg
Half-life Approximately 4 hours
Protein Binding 20-40%
Elimination Route Primarily renal

Ciprofloxacin-d8 is primarily metabolized by CYP1A2, with metabolites accounting for approximately 15% of the total dose .

Biological Activity Against Pathogens

Ciprofloxacin-d8 hydrochloride demonstrates potent activity against various Gram-positive and Gram-negative bacteria. Studies have shown its efficacy against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The compound is particularly noted for its effectiveness in treating infections caused by multidrug-resistant strains.

Case Studies

  • Efficacy in Murine Models
    A study evaluated the efficacy of liposome-encapsulated ciprofloxacin (including ciprofloxacin-d8) in treating Coxiella burnetii infections in mice. Mice treated with this formulation exhibited reduced splenomegaly and lower bacterial loads compared to those receiving standard oral ciprofloxacin treatment . This highlights the potential for enhanced delivery systems to improve therapeutic outcomes.
  • Pharmacokinetic Interactions
    Another investigation assessed the impact of antacids on the bioavailability of ciprofloxacin. Results indicated that co-administration with calcium carbonate significantly reduced the bioavailability to approximately 60%, while aluminum hydroxide further decreased it to about 15%. These findings underscore the importance of understanding drug interactions in clinical settings .

Research Findings

Recent research has focused on optimizing formulations of ciprofloxacin-d8 to enhance its antibacterial activity and pharmacokinetic properties. For instance, studies on liposome-encapsulated forms have shown improved efficacy against respiratory pathogens by enhancing drug delivery to infected tissues . Furthermore, computational models have been employed to predict absorption profiles and optimize dosing regimens based on solubility and permeability characteristics .

Q & A

Basic Research Questions

Q. How is Ciprofloxacin-d8 Hydrochloride synthesized and characterized for isotopic purity?

Ciprofloxacin-d8 Hydrochloride is synthesized by introducing eight deuterium atoms into the piperazine ring of the parent compound. Isotopic purity (≥98%) is confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS). NMR identifies deuterium placement (e.g., at positions 2, 2', 3, 3', 5, 5', 6, and 6' of the piperazine ring), while high-resolution MS quantifies isotopic enrichment . Researchers must ensure the absence of protiated impurities by comparing spectra against non-deuterated ciprofloxacin hydrochloride .

Q. What chromatographic methods are used to validate the purity of Ciprofloxacin-d8 Hydrochloride?

Two primary methods are employed:

  • Thin-layer chromatography (TLC): Silica gel plates with fluorescent indicators are used, with a mobile phase of methanol, dichloromethane, ammonia, and acetonitrile (4:4:2:1). Spots are visualized under UV light (254 nm) and compared to non-deuterated reference standards .
  • High-performance liquid chromatography (HPLC): USP methods utilize a C18 column, with detection at 278 nm. System suitability tests require resolution ≥2.0 between ciprofloxacin and its ethylenediamine analog .

Q. How should Ciprofloxacin-d8 Hydrochloride be stored to maintain stability?

The compound must be stored in airtight, light-resistant containers at -18°C to prevent photodegradation and hydrolysis. As a monohydrate, it should not be dried before use, as dehydration alters crystallinity and affects quantification . For solution-based applications, prepare fresh stocks in water or methanol (avoid chloroform for long-term storage) .

Advanced Research Questions

Q. How does isotopic labeling impact the use of Ciprofloxacin-d8 Hydrochloride in pharmacokinetic studies?

Deuterium labeling reduces metabolic interference in mass spectrometry, enabling precise quantification in biological matrices. For example, in therapeutic drug monitoring (TDM), it serves as an internal standard to correct for matrix effects (e.g., plasma protein binding). The deuterated piperazine ring minimizes hydrogen/deuterium exchange, ensuring stable isotopic ratios during LC-MS/MS analysis .

Q. What experimental parameters optimize UHPLC-MS/MS detection of Ciprofloxacin-d8 Hydrochloride in complex matrices?

Key parameters include:

  • Collision energy: 18–22 eV for optimal fragmentation of the quinoline core.
  • Retention time: 4.2–4.5 minutes on a C18 column with a gradient of 0.1% formic acid in water/acetonitrile.
  • Ionization mode: Positive electrospray ionization (ESI+) with m/z transitions 332.1 → 288.1 (quantifier) and 332.1 → 245.1 (qualifier) .
    Calibration curves should span 20–1000 μg/L, with R² ≥0.99 in validated methods .

Q. How can researchers resolve discrepancies in quantification when using different internal standards?

Discrepancies arise from variations in deuterium stability (e.g., in acidic conditions) or matrix interactions. To mitigate:

  • Cross-validate with alternative internal standards (e.g., danofloxacin-d3 or marbofloxacin-d8).
  • Perform recovery tests in target matrices (e.g., urine vs. plasma) to assess interference .
  • Use standard addition methods if matrix effects exceed 15% .

Q. What are the critical validation parameters for Ciprofloxacin-d8 Hydrochloride as an internal standard?

According to USP guidelines, validation must include:

  • Specificity: No co-elution with analytes or matrix components.
  • Precision: ≤5% relative standard deviation (RSD) in intraday and interday assays.
  • Accuracy: 95–105% recovery in spiked samples.
  • Robustness: Consistent performance across pH (2.5–3.5) and column temperatures (25–35°C) .

Q. Data Contradictions and Mitigation Strategies

  • Storage stability in solvents: recommends aqueous solutions for short-term use, while warns against dehydration of the monohydrate form. Resolution: Use freshly prepared aqueous solutions and avoid lyophilization .
  • Chromatographic resolution: USP methods require ≥2.0 resolution from analogs, but some studies report lower values. Resolution: Optimize mobile phase composition (e.g., adjust ammonia content) .

Properties

IUPAC Name

1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3.ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H/i3D2,4D2,5D2,6D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOIOSKKIYDRIQ-JCYLEXHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678689
Record name 1-Cyclopropyl-6-fluoro-4-oxo-7-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216659-54-9
Record name 1-Cyclopropyl-6-fluoro-4-oxo-7-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.